molecular formula C8H8N2O2 B8598255 Methyl 6-vinylpyrimidine-4-carboxylate

Methyl 6-vinylpyrimidine-4-carboxylate

Cat. No.: B8598255
M. Wt: 164.16 g/mol
InChI Key: FPIWKFKYCWHATA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-vinylpyrimidine-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine ring substituted with a vinyl group at the 6-position and a methyl ester at the 4-position. Pyrimidine derivatives are pivotal in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and electronic properties.

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

methyl 6-ethenylpyrimidine-4-carboxylate

InChI

InChI=1S/C8H8N2O2/c1-3-6-4-7(8(11)12-2)10-5-9-6/h3-5H,1H2,2H3

InChI Key

FPIWKFKYCWHATA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=NC(=C1)C=C

Origin of Product

United States

Comparison with Similar Compounds

Key Findings

Reactivity :

  • The vinyl group in this compound confers higher reactivity compared to methoxy or thioether substituents in analogs like the compound from . For instance, vinyl groups participate in Diels-Alder reactions or polymerization, whereas methoxy groups are electron-donating but less reactive .
  • Thioether-containing analogs (e.g., 2-methylsulfanyl derivatives) exhibit greater chemical stability due to sulfur’s electronegativity and resistance to hydrolysis .

Spectroscopic Properties :

  • 1H NMR : Methyl esters typically show signals near δ 3.6–3.8 ppm for the methoxy group (e.g., methyl shikimate ). The vinyl group in this compound would display characteristic alkene protons (δ 5.0–6.5 ppm), absent in methoxy or thioether analogs.
  • 13C NMR : The ester carbonyl (δ 165–175 ppm) is consistent across analogs, but pyrimidine ring carbons (δ 150–160 ppm) differ from terpene-based esters (e.g., sandaracopimaric acid methyl ester ).

Thermal and Solubility Behavior: Diterpenoid methyl esters (e.g., sandaracopimaric acid methyl ester) are highly hydrophobic and thermally stable, making them suitable for resin applications . this compound likely has moderate solubility in polar solvents (e.g., DMSO, acetone) due to its aromatic ring and ester group, similar to methyl shikimate .

Safety and Handling: Limited safety data exist for this compound. However, analogs like the thioether derivative in require precautions against inhalation and skin contact, suggesting similar handling protocols for the vinyl compound .

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